1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE
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Overview
Description
1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE is a synthetic organic compound characterized by its unique chemical structure It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities
Preparation Methods
The synthesis of 1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Dimethoxybenzyl Group: The dimethoxybenzyl group is introduced via nucleophilic substitution reactions, where the piperazine nitrogen attacks a suitable electrophile, such as a benzyl halide.
Addition of the Butanone Moiety: The final step involves the addition of the butanone moiety through a condensation reaction with an appropriate ketone precursor.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature .
Scientific Research Applications
1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE can be compared with other piperazine derivatives, such as:
1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE: This compound has a similar structure but differs in the substitution pattern on the piperazine ring, leading to distinct pharmacological properties.
1-(2,3-Dimethoxybenzyl)-4-methylpiperazine: Another related compound with variations in the alkyl chain length and functional groups, affecting its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-14(2)12-17(21)20-10-8-19(9-11-20)13-15-6-5-7-16(22-3)18(15)23-4/h5-7,14H,8-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMKFLSNAAGQSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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